N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, chlorinated and fluorinated phenyl groups, and a sulfanylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone to form the quinazolinone structure.
Introduction of Chlorinated and Fluorinated Phenyl Groups: The phenyl groups are introduced through nucleophilic aromatic substitution reactions, where chlorine and fluorine atoms are strategically placed on the aromatic rings.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the quinazolinone intermediate with a thiol compound, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in disease pathways.
Modulating Signal Transduction Pathways: Affecting cellular signaling pathways that regulate various biological processes.
Inducing Apoptosis or Cell Cycle Arrest: Triggering programmed cell death or halting cell division in cancer cells.
Properties
CAS No. |
476484-68-1 |
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Molecular Formula |
C22H14Cl2FN3O2S |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H14Cl2FN3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-19(16)27-22(28)31-12-20(29)26-14-7-10-18(25)17(24)11-14/h1-11H,12H2,(H,26,29) |
InChI Key |
LWYBKLHFPYLKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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